Cas no 220603-20-3 (Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester)

The compound methyl 4-(aminocarbonyl)-2-chlorobenzoate is a benzoic acid derivative featuring both an amide and ester functional group, along with a chloro substituent at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the carboxamide group enhances hydrogen-bonding potential, while the methyl ester improves solubility in organic solvents, facilitating further derivatization. The chloro substituent offers a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions. This compound is valued for its balanced reactivity and utility in constructing complex molecular frameworks, making it a useful building block in medicinal and materials chemistry research.
Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester structure
220603-20-3 structure
Product Name:Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester
CAS No:220603-20-3
MF:C9H8ClNO3
MW:213.617721557617
CID:1406373
PubChem ID:53785786
Update Time:2025-06-13

Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester
    • methyl4-carbamoyl-2-chlorobenzoate
    • SCHEMBL5058881
    • methyl 4-carbamoyl-2-chlorobenzoate
    • F78629
    • 2-Chloro-terephthalamic acid methyl ester
    • methyl 4-aminocarbonyl-2-chlorobenzoate
    • EN300-6740323
    • 220603-20-3
    • DYKIYKUVRSEPGB-UHFFFAOYSA-N
    • Z1509504217
    • Inchi: 1S/C9H8ClNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12)
    • InChI Key: DYKIYKUVRSEPGB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(N)=O)C=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 213.01934
  • Monoisotopic Mass: 213.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • PSA: 69.39

Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6740323-0.05g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
0.05g
$293.0 2025-03-13
Enamine
EN300-6740323-0.1g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
0.1g
$437.0 2025-03-13
Enamine
EN300-6740323-0.25g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
0.25g
$623.0 2025-03-13
Enamine
EN300-6740323-0.5g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
0.5g
$980.0 2025-03-13
Enamine
EN300-6740323-1.0g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
1.0g
$1256.0 2025-03-13
Enamine
EN300-6740323-2.5g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
2.5g
$2464.0 2025-03-13
Enamine
EN300-6740323-5.0g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
5.0g
$3645.0 2025-03-13
Enamine
EN300-6740323-10.0g
methyl 4-carbamoyl-2-chlorobenzoate
220603-20-3 95.0%
10.0g
$5405.0 2025-03-13
1PlusChem
1P028MFT-50mg
methyl4-carbamoyl-2-chlorobenzoate
220603-20-3 90%
50mg
$412.00 2023-12-18
1PlusChem
1P028MFT-100mg
methyl4-carbamoyl-2-chlorobenzoate
220603-20-3 90%
100mg
$602.00 2023-12-18

Additional information on Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester

Recent Advances in the Study of Benzoic Acid, 4-(aminocarbonyl)-2-chloro-, methyl ester (CAS: 220603-20-3)

Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester (CAS: 220603-20-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a benzoic acid backbone, an aminocarbonyl group, and a chloro substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a precursor for more complex pharmacologically active molecules.

The synthesis of Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that enhances the efficiency of the esterification step, reducing byproduct formation. This advancement is critical for scaling up production for preclinical and clinical studies. The compound's stability under various physiological conditions has also been investigated, revealing favorable pharmacokinetic properties that support its further development.

In terms of biological activity, recent in vitro studies have highlighted the compound's inhibitory effects on specific enzymatic targets. For instance, research conducted at the University of Cambridge (2024) identified that Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester acts as a potent inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. This finding suggests potential applications in drug-drug interaction studies and the development of combination therapies. Additionally, its role in modulating inflammatory pathways has been explored, with preliminary data indicating anti-inflammatory properties that could be leveraged for treating chronic inflammatory diseases.

Further investigations into the mechanistic pathways of Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester have utilized advanced computational modeling and molecular docking techniques. These studies, as reported in Bioorganic & Medicinal Chemistry Letters (2023), have provided insights into the compound's binding affinity and interaction with biological targets. Such computational approaches are invaluable for rational drug design and the optimization of lead compounds in pharmaceutical development.

The potential therapeutic applications of Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester extend to oncology, where it has been evaluated for its antitumor activity. A recent study published in Cancer Research (2024) demonstrated that the compound induces apoptosis in certain cancer cell lines by disrupting mitochondrial function. These findings underscore its potential as a chemotherapeutic agent or adjuvant therapy, although further in vivo studies are required to validate these effects and assess safety profiles.

In conclusion, Benzoic acid, 4-(aminocarbonyl)-2-chloro-, methyl ester (CAS: 220603-20-3) represents a versatile compound with significant potential in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological evaluation, and mechanistic studies have laid a strong foundation for its future development. Continued research efforts are expected to further elucidate its therapeutic applications and optimize its pharmacological properties for clinical use.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.